molecular formula C9H9BF3K B6282345 rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans CAS No. 664364-89-0

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans

Katalognummer: B6282345
CAS-Nummer: 664364-89-0
Molekulargewicht: 224.07 g/mol
InChI-Schlüssel: RPTMFXALIDLOKX-RJUBDTSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, with a trifluoroborate moiety, making it a valuable reagent in organic synthesis and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans typically involves the reaction of a suitable cyclopropyl precursor with a boron-containing reagent under controlled conditions. One common method involves the use of potassium trifluoroborate salts in the presence of a base to facilitate the formation of the desired boranuide compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boranuide to different boron-containing species.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans involves its interaction with molecular targets through its boron-containing moiety. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved may include coordination with metal centers or participation in catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
  • rac-potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide

Uniqueness

rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide, trans is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to its methyl or isopropyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

664364-89-0

Molekularformel

C9H9BF3K

Molekulargewicht

224.07 g/mol

IUPAC-Name

potassium;trifluoro-[(1S,2S)-2-phenylcyclopropyl]boranuide

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2;/q-1;+1/t8-,9+;/m1./s1

InChI-Schlüssel

RPTMFXALIDLOKX-RJUBDTSPSA-N

Isomerische SMILES

[B-]([C@H]1C[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+]

Kanonische SMILES

[B-](C1CC1C2=CC=CC=C2)(F)(F)F.[K+]

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.